Cas no 1805198-02-0 (3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride)

3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride
-
- Inchi: 1S/C9H8ClF2NO2/c1-4-5(15-2)3-13-7(8(10)14)6(4)9(11)12/h3,9H,1-2H3
- InChI Key: VYGMXKZRRRHDJA-UHFFFAOYSA-N
- SMILES: ClC(C1C(C(F)F)=C(C)C(=CN=1)OC)=O
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 240
- Topological Polar Surface Area: 39.2
- XLogP3: 2.7
3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029018926-250mg |
3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride |
1805198-02-0 | 95% | 250mg |
$960.40 | 2022-04-01 | |
Alichem | A029018926-1g |
3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride |
1805198-02-0 | 95% | 1g |
$2,779.20 | 2022-04-01 | |
Alichem | A029018926-500mg |
3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride |
1805198-02-0 | 95% | 500mg |
$1,786.10 | 2022-04-01 |
3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride Related Literature
-
Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
-
Sumon Sarkar,Kelvin Pak Shing Cheung,Vladimir Gevorgyan Chem. Sci., 2020,11, 12974-12993
-
Lingling Wang,Ming Lu,Mei Yi,Lijun Chen,Jian Shen,Zhong Li,Lei Li,Ye Yang,Jianping Zhang,Yuan Li RSC Adv., 2015,5, 52952-52957
-
Hideki Matsubara,Hiroyasu Kataoka,Hajime Ohtani Polym. Chem., 2010,1, 1056-1061
-
Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
Additional information on 3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride
3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride: A Comprehensive Overview
The compound 3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride, identified by the CAS number 1805198-02-0, is a highly specialized organic chemical with significant applications in various fields of chemistry and material science. This compound belongs to the class of pyridine derivatives, which are widely recognized for their versatility and reactivity in chemical synthesis.
The structure of this compound is characterized by a pyridine ring with multiple substituents: a difluoromethyl group at position 3, a methoxy group at position 5, a methyl group at position 4, and a carbonyl chloride group at position 2. These substituents not only influence the physical and chemical properties of the compound but also play a crucial role in its reactivity and potential applications.
Recent studies have highlighted the importance of pyridine derivatives like 3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride in the development of advanced materials, particularly in the field of organic electronics. The presence of electron-withdrawing groups such as the carbonyl chloride and difluoromethyl groups enhances the electrophilic character of the pyridine ring, making it an excellent candidate for nucleophilic aromatic substitution reactions.
In terms of synthesis, this compound is typically prepared through a multi-step process involving Friedel-Crafts acylation and subsequent functionalization. The use of transition metal catalysts has been shown to significantly improve the yield and selectivity of these reactions, as reported in recent publications by researchers in the field of heterocyclic chemistry.
The applications of 3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride are diverse and expanding rapidly with advancements in chemical research. One notable application is its use as an intermediate in the synthesis of bioactive compounds, particularly in drug discovery programs targeting various diseases such as cancer and neurodegenerative disorders.
Moreover, this compound has shown promise in the development of advanced polymers and coatings due to its ability to undergo polymerization under specific conditions. Its unique combination of electron-withdrawing groups makes it an ideal building block for constructing materials with tailored electronic properties.
In conclusion, 3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride (CAS No: 1805198-02-0) stands out as a critical component in modern chemical synthesis. Its versatile structure and reactivity make it an invaluable tool for researchers across various disciplines, driving innovation in materials science, pharmaceuticals, and beyond.
1805198-02-0 (3-(Difluoromethyl)-5-methoxy-4-methylpyridine-2-carbonyl chloride) Related Products
- 897464-56-1(2-6-(4-fluorophenyl)imidazo2,1-b1,3thiazol-3-yl-N-(3-methylphenyl)acetamide)
- 2171803-53-3(5-3-(aminomethyl)phenyl-5-methylimidazolidine-2,4-dione hydrochloride)
- 1803686-01-2(4-Amino-6-(aminomethyl)-2-(difluoromethyl)pyridine-3-carboxaldehyde)
- 2413870-86-5(Tert-butyl 1-tert-butyl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline-2-carboxylate)
- 1805464-31-6(2-(Bromomethyl)-4-(difluoromethyl)-3-fluoro-6-methoxypyridine)
- 1807161-89-2(Methyl 2-bromo-5-cyano-3-ethylbenzoate)
- 2411326-63-9((E)-4-(Dimethylamino)-N-[(1-hydroxycyclobutyl)-phenylmethyl]-N-methylbut-2-enamide)
- 1344084-81-6(1-2-(4-methylcyclohexyl)ethylpiperazine)
- 1204246-72-9(3-nitro-1H-pyrazole-5-carbonitrile)
- 2138199-94-5(1-({(benzyloxy)carbonylamino}methyl)-4,4-dimethylcyclohexane-1-carboxylic acid)




